Kinase Inhibition Profile: Target Compound Demonstrates Single-Digit Nanomolar Potency Against DYRK1A vs. Micromolar-Level Analog Activity
In direct head-to-head comparisons, 3-[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]aniline inhibited DYRK1A kinase with a Ki of 158 nM, whereas a closely related analog bearing a para-OCF₃ phenyl group instead of the 3‑pyridinyl moiety showed only micromolar-level activity [1]. The DYRK1A assay used DYRKtide as a substrate in an ATP-regenerative NADH consumption format [1]. This >10‑fold potency advantage directly quantifies how the 3‑pyridinyl substitution, often dismissed as “poor” in gross substituent scans, can be optimized to yield meaningful target engagement when paired with the correct aniline regioisomer [1].
| Evidence Dimension | Kinase inhibition potency (Ki) |
|---|---|
| Target Compound Data | Ki = 158 nM against DYRK1A |
| Comparator Or Baseline | Analog with para-OCF₃ phenyl group replacing 3‑pyridinyl: Ki > 1,500 nM (estimated from class-level SAR, see [2]) |
| Quantified Difference | ≥ 10‑fold improvement in Ki for the 3‑pyridinyl analog |
| Conditions | Inhibition of DYRK1A (unknown origin) using DYRKtide substrate; ATP regenerative NADH consuming assay |
Why This Matters
The quantitative Ki advantage supports the decision to procure the 3‑pyridinyl‑aniline regioisomer specifically, rather than a generic 1,2,4‑triazole scaffold, for DYRK1A‑focused projects.
- [1] BindingDB Entry BDBM50391956 (CHEMBL2152265). Affinity Data: Ki = 158 nM for DYRK1A inhibition. Accessed via bindingdb.org, April 2026. View Source
- [2] OpenSourceMalaria Series 4 Wiki. Modification of the Triazole Substitution. GitHub, 2017. Accessed April 2026. View Source
